N,N-Dibenzylguanidine hydrochloride
Description
Contextualizing Guanidine (B92328) Derivatives in Organic Chemistry
Guanidine, with the formula HN=C(NH2)2, is a crystalline solid that is a strong organic base. britannica.com Its derivatives are characterized by the substitution of one or more hydrogen atoms with other functional groups. These compounds are notable for their strong basicity and the stability of the resulting guanidinium (B1211019) cation, which arises from charge delocalization across the three nitrogen atoms. britannica.comencyclopedia.pub This inherent stability and basicity make guanidine derivatives versatile synthons in organic chemistry, serving as catalysts, ligands in coordination chemistry, and building blocks for more complex molecules. researchgate.netnih.gov Their ability to form stable hydrogen bonds is a key feature in their function as organocatalysts. encyclopedia.pub
Historical Perspectives on Organoguanidine Chemical Research
The study of organic chemistry traces its roots back to ancient times, with early civilizations utilizing natural substances for various purposes. numberanalytics.comyoutube.com The formalization of organic chemistry as a distinct field began in the early 19th century. lumenlearning.comyoutube.com Jöns Jacob Berzelius coined the term "organic chemistry" around 1806 to describe the study of compounds from living organisms. youtube.comlumenlearning.com A significant milestone occurred in 1828 when Friedrich Wöhler synthesized urea (B33335), an organic compound, from an inorganic precursor, challenging the prevailing theory of vitalism. youtube.comlumenlearning.com
The history of guanidine itself dates back to 1861, when it was first prepared by Adolph Strecker from guanine (B1146940). britannica.com Research into guanidine derivatives expanded, leading to the discovery of their diverse applications. For instance, nitroguanidine (B56551) became a component in explosives, while other derivatives like decamethylenediguanidine and sulfaguanidine (B1682504) found therapeutic uses. britannica.com The development of synthetic methods for guanidine compounds, though some still rely on decades-old procedures, has been a continuous area of research. nih.gov
Significance of N,N-Dibenzylguanidine Hydrochloride as a Research Target
This compound, a specific derivative of guanidine, has emerged as a compound of interest for several reasons. Its molecular structure, which includes both a polar guanidinium group and nonpolar benzyl (B1604629) groups, allows for a range of interactions and applications. The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in various synthetic procedures. The presence of the guanidinium core provides strong basicity (pKa ~13) and the capacity for hydrogen bonding, while the benzyl groups introduce aromatic interactions like π-π stacking. These structural features are central to its utility in research.
Overview of Major Academic Research Domains for this compound
The research applications of this compound are diverse, spanning several key areas of chemistry and related sciences.
Key Research Areas for this compound
| Research Domain | Focus of Investigation |
| Organic Synthesis | Utilized as a reagent and catalyst in various reactions, including oxidation, reduction, and substitution. |
| Medicinal Chemistry | Investigated for its potential as a muscle relaxant and for treating myasthenic syndrome due to its interaction with acetylcholine (B1216132) receptors. It has also been studied for its affinity for sigma receptors, suggesting potential applications in psychiatric disorders. |
| Biological Research | Explored for its antimicrobial effects against bacteria like Escherichia coli and Staphylococcus aureus, as well as for its neuroprotective properties. |
| Coordination Chemistry | Acts as a ligand for transition metals, forming complexes with elements like cobalt and copper. |
| Materials Science | Its derivatives have been explored for use in energetic materials. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,1-dibenzylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3.ClH/c16-15(17)18(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H3,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFSNPJQFHVPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186548 | |
| Record name | Guanidine, 1,1-dibenzyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329-39-5 | |
| Record name | Guanidine, 1,1-dibenzyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC20628 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanidine, 1,1-dibenzyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for N,n Dibenzylguanidine Hydrochloride
Established Synthetic Pathways for N,N-Dibenzylguanidine Hydrochloride
Traditional methods for the synthesis of guanidines have been adapted for the preparation of this compound. These routes often involve readily available starting materials and well-understood reaction mechanisms.
Guanidine (B92328) Core Formation from Dicyandiamide (B1669379) Precursors
Dicyandiamide is a versatile and cost-effective precursor for the synthesis of various guanidine derivatives. chembk.com The general approach involves the reaction of dicyandiamide with an amine, which in the case of N,N-dibenzylguanidine, would be dibenzylamine (B1670424). This reaction typically requires elevated temperatures and can be catalyzed by acids. The process is thought to proceed through the formation of a biguanide (B1667054) intermediate, which is then converted to the desired guanidine. google.com
The reaction of dicyandiamide with primary amines to form substituted guanidines is a known process. researchgate.net For the synthesis of N,N-dibenzylguanidine, dibenzylamine hydrochloride would be heated with dicyandiamide. The use of the amine hydrochloride salt is crucial as it provides the acidic environment necessary to facilitate the reaction. The reaction mixture is typically heated in a suitable solvent, such as an alcohol or a higher boiling point solvent, to drive the reaction to completion. The product, N,N-dibenzylguanidine, is then isolated as its hydrochloride salt.
Table 1: Reaction Parameters for Guanidine Synthesis from Dicyandiamide
| Parameter | Value/Condition |
| Guanidine Precursor | Dicyandiamide |
| Amine Reactant | Dibenzylamine Hydrochloride |
| Typical Solvent | Alcohols (e.g., Ethanol), High-boiling point solvents |
| Temperature | Elevated temperatures (reflux) |
| Catalyst | Acid (from amine hydrochloride) |
| Intermediate | Biguanide derivative |
Alkylation and Benzylation Strategies for Guanidine Synthesis
Another fundamental approach to synthesizing this compound is through the direct alkylation of guanidine with benzyl (B1604629) halides. researchgate.net This method involves the nucleophilic attack of the nitrogen atoms of the guanidine core on the electrophilic carbon of the benzyl halide, such as benzyl chloride or benzyl bromide. To obtain the N,N-disubstituted product, a molar excess of the benzylating agent is typically required.
The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction, thus driving the equilibrium towards the product. However, controlling the degree of substitution can be a challenge, as mixtures of mono-, di-, tri-, and even tetra-substituted guanidines can be formed. To favor the formation of the N,N-dibenzyl derivative, reaction conditions such as temperature, solvent, and the stoichiometry of the reactants must be carefully controlled. A biphasic protocol using a phase-transfer catalyst has also been described for the alkylation of protected guanidines with benzyl chloride, which can offer milder reaction conditions and improved yields.
Table 2: Key Aspects of Guanidine Alkylation/Benzylation
| Aspect | Description |
| Guanidine Source | Guanidine Hydrochloride |
| Alkylating Agent | Benzyl Chloride or Benzyl Bromide |
| Stoichiometry | Molar excess of benzylating agent for disubstitution |
| Reaction Control | Temperature, Solvent, Stoichiometry |
| Potential Challenge | Formation of multiple substitution products |
| Alternative Protocol | Biphasic conditions with phase-transfer catalyst |
Double Ring Closure (DRC) Reactions from α-Hydroxyamides
A distinct synthetic route for a related isomer, N,N'-dibenzylguanidine, involves a Double Ring Closure (DRC) reaction starting from α-hydroxyamides. rsc.org This method, while not directly yielding the N,N-isomer, is a notable pathway in guanidine synthesis. The process typically begins with the preparation of an α-hydroxyamide, for instance, from an α-hydroxy acid like mandelic acid. This intermediate then undergoes an acid-promoted cyclization. This strategy highlights the versatility of building the guanidine core through cyclization reactions.
Advanced Guanylation Techniques Utilizing Activated Intermediates
To overcome the challenges associated with classical methods, such as harsh reaction conditions and lack of selectivity, advanced guanylation techniques have been developed. These methods often employ activating agents to generate highly reactive intermediates, allowing for milder and more efficient synthesis of guanidines.
EDCI-Mediated Guanylation Approaches
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble carbodiimide (B86325) commonly used as a coupling agent in peptide synthesis. It has also found application in the synthesis of guanidines. The EDCI-mediated approach typically involves the activation of a protected guanidine source or a thiourea (B124793) derivative. For instance, a disubstituted thiourea can be activated by EDCI to form a carbodiimide intermediate, which then readily reacts with an amine to yield the desired guanidine. electronicsandbooks.com
In the context of N,N-dibenzylguanidine synthesis, a potential route would involve the reaction of a suitably protected guanidinylating agent with dibenzylamine in the presence of EDCI. This method offers the advantage of mild reaction conditions and is often compatible with a wide range of functional groups. The use of protected guanidine sources helps to control the regioselectivity of the reaction.
Table 3: Principles of EDCI-Mediated Guanylation
| Component | Role |
| EDCI | Activating agent (forms carbodiimide intermediate) |
| Guanidine Source | Protected guanidine or thiourea derivative |
| Amine | Nucleophile (e.g., Dibenzylamine) |
| Advantages | Mild reaction conditions, high efficiency |
| Key Intermediate | Carbodiimide |
One-Pot Synthetic Procedures for Guanidine Scaffolds
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process without the need for isolation of intermediates. Several one-pot procedures for the synthesis of disubstituted guanidines have been reported. rsc.orgdocumentsdelivered.com These methods often involve the in-situ generation of a reactive guanylating agent that subsequently reacts with an amine.
For the synthesis of this compound, a potential one-pot strategy could involve the reaction of dibenzylamine with a suitable precursor in the presence of a coupling or activating agent. For example, a sequential one-pot approach for N,N'-disubstituted guanidines has been developed using N-chlorophthalimide, isocyanides, and amines. nih.gov While this specific protocol is for the N,N'-isomer, the underlying principles of one-pot synthesis could be adapted for the N,N-isomer. The development of such a procedure for N,N-dibenzylguanidine would represent a significant advancement in its synthesis, offering a more streamlined and efficient route to this valuable compound.
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of guanidine derivatives to minimize environmental impact. This involves developing more benign reaction conditions, utilizing safer solvents, implementing energy-efficient protocols, and ensuring the recyclability of catalysts.
A key aspect of greening the synthesis of guanidine compounds is the replacement of hazardous reagents with more environmentally friendly alternatives. For example, in the synthesis of related N,N'-di-Boc-protected guanidines, the toxic heavy-metal reagent mercuric chloride (HgCl₂) has been successfully replaced with cyanuric chloride (TCT), a less hazardous activating agent for di-Boc-thiourea. organic-chemistry.org This substitution eliminates heavy-metal waste without a significant loss of reactivity or yield. organic-chemistry.org
Furthermore, solvent-free synthesis methods and reactions conducted in water are gaining prominence. mdpi.comresearchgate.net Mechanochemical grinding and ultrasound irradiation are energy-efficient techniques that can facilitate reactions under mild, solvent-free, or reduced-solvent conditions, often at room temperature, leading to high yields and clean product formation. mdpi.comresearchgate.net For instance, the synthesis of N-substituted amines has been achieved with high efficiency using a neat mechanochemical grinding procedure. mdpi.com Similarly, ultrasound irradiation has been employed for the N-benzylation of arylcyanamides at room temperature, offering a simple and clean reaction with high yields. researchgate.net
| Reaction Condition | Description | Advantages | Reference |
|---|---|---|---|
| Aqueous Media | Utilizing water as the reaction solvent. | Environmentally benign, safe, and economical. | researchgate.net |
| Solvent-Free Mechanochemistry | Grinding reactants together without a solvent. | Reduces waste, minimal environmental impact, high efficiency. | mdpi.com |
| Ultrasound Irradiation | Using ultrasonic waves to promote the reaction. | Mild conditions, shorter reaction times, high yields, energy efficient. | researchgate.net |
| Alternative Reagents | Replacing toxic reagents like HgCl₂ with greener alternatives like TCT. | Eliminates hazardous waste, improves safety. | organic-chemistry.org |
The choice of solvent plays a critical role in the environmental footprint of a synthetic process. In the synthesis of guanidine derivatives, tetrahydrofuran (B95107) (THF) has been identified as a more suitable solvent compared to dimethylformamide (DMF) and dichloromethane (B109758) (CH₂Cl₂), which resulted in lower yields. organic-chemistry.org Bio-based solvents, such as diethyl carbonate, have also been successfully used in the synthesis of N-heterocycles, demonstrating their potential as biodegradable alternatives. researchgate.net
Energy-efficient protocols aim to reduce the energy consumption of chemical reactions. This can be achieved through shorter reaction times and conducting reactions at ambient temperatures. mdpi.com For example, a catalyst-free synthesis of N-benzyl-N-arylcyanamides under ultrasound irradiation at room temperature provides an environmentally benign protocol with high yields and easy product isolation. researchgate.net
| Solvent | Context of Use | Advantages | Reference |
|---|---|---|---|
| Tetrahydrofuran (THF) | Synthesis of N,N'-di-Boc-protected guanidines. | Higher yields compared to DMF and CH₂Cl₂. | organic-chemistry.org |
| Diethyl Carbonate | Synthesis of N,N- and N,O-heterocycles. | Biodegradable, bio-based solvent. | researchgate.net |
| Water | One-pot synthesis of acridinediones and polyhydroquinolines. | Environmentally friendly, safe, readily available. | researchgate.net |
| Ethanol-water mixture (3:1) | Synthesis of this compound. | Balances solubility and reactivity. |
A copper-based metal-organic framework (MOF), Cu₂(OBA)₂bpy, has been shown to be a truly heterogeneous and reusable catalyst for the synthesis of N,N- and N,O-heterocycles. researchgate.net This catalyst can be recovered and reused up to five times without a significant loss of activity. researchgate.net Similarly, a recyclable Nickel-containing coordination polymer has demonstrated high catalytic activity and stability, being reused for at least five runs in the synthesis of oxindole (B195798) and quinoline (B57606) derivatives. mdpi.com
In another example, a binary catalyst system of guanidine hydrochloride and zinc iodide (ZnI₂) was used for the conversion of CO₂ and epoxides. researchgate.net While the ZnI₂ catalyst could be recycled, the guanidine hydrochloride was lost during washing, but the catalytic activity could be restored by adding fresh guanidine hydrochloride. researchgate.net This highlights both the potential and the challenges in developing fully recyclable catalytic systems. researchgate.net
| Catalyst System | Application | Recyclability | Reference |
|---|---|---|---|
| Cu₂(OBA)₂bpy (Copper-MOF) | Synthesis of N,N/N,O heterocycles. | Reusable up to 5 times with no prominent loss of activity. | researchgate.net |
| Ni-Containing Coordination Polymer | Synthesis of oxindole and quinoline derivatives. | Recovered and reused at least 5 times. | mdpi.com |
| Guanidine hydrochloride/ZnI₂ | Conversion of CO₂ and epoxides to cyclic carbonates. | ZnI₂ is recyclable; Guanidine hydrochloride needs replenishment. | researchgate.net |
Stereochemical Control and Regioselectivity in this compound Synthesis
The synthesis of substituted guanidines like this compound requires careful control over regioselectivity, particularly when multiple reactive sites are present on the guanidine core. The alkylation of guanine (B1146940) derivatives, for instance, often leads to a mixture of 9- and 7-alkylated products, which can be challenging to separate. researchgate.net
To achieve regioselective synthesis, one strategy involves the use of protecting groups. For example, in the synthesis of guanine derivatives, substituting the N7 position with a 4-nitrobenzyl group can direct the subsequent alkylation to the N9 position. researchgate.net This approach avoids the formation of the N7 regioisomer and can simplify purification processes. researchgate.net Although this specific example pertains to guanine, the underlying principle of using protecting groups to direct the regiochemical outcome of a reaction is a fundamental strategy in organic synthesis and can be applied to the synthesis of this compound to ensure the correct placement of the benzyl groups on the nitrogen atoms.
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of N,n Dibenzylguanidine Hydrochloride
Nucleophilic and Electrophilic Characteristics of the Guanidine (B92328) Moiety
The guanidine group is characterized by a unique electronic structure that imparts both nucleophilic and electrophilic properties. ineosopen.orgresearchgate.net The presence of lone pairs on the nitrogen atoms makes the guanidine unit a potent N-nucleophile. ineosopen.orgresearchgate.net This nucleophilicity is evident in its ability to participate in reactions such as Michael additions, as well as alkylation and acylation reactions. ineosopen.orgnih.gov
Protonation and Acid-Base Equilibria of N,N-Dibenzylguanidine Hydrochloride
Guanidine and its derivatives are recognized as strong organic bases, often categorized as "superbases". ineosopen.orgscripps.edu The high basicity of N,N-Dibenzylguanidine is reflected in its pKa value of approximately 13.6. scripps.edu This strong basic character is a consequence of the formation of a highly resonance-stabilized guanidinium (B1211019) cation upon protonation. scripps.edu The positive charge is delocalized over the central carbon and the three nitrogen atoms, which accounts for the pronounced stability of the conjugate acid. researchgate.net
In its hydrochloride salt form, the guanidine group is protonated. The acid-base equilibrium of this compound in solution is governed by the pKa of its conjugate acid. In aqueous solutions, it forms stable complexes with the chloride ion. The strong basicity of the neutral form allows it to deprotonate a range of substrates, including alcohols and thiols, a property leveraged in various catalytic applications.
The general equilibrium for a weak acid (HA) in water is represented as:
HA + H₂O ⇌ H₃O⁺ + A⁻
The acid dissociation constant (Ka) is given by:
Ka = [H₃O⁺][A⁻] / [HA]
A smaller pKa value, which is the negative logarithm of Ka, indicates a stronger acid. achieversdream.com.sg Conversely, a higher pKa corresponds to a weaker acid and a stronger conjugate base. achieversdream.com.sg The strength of a base is determined by how completely it accepts a proton. towson.edu
Reactions Involving the Benzyl (B1604629) Substituents
The benzyl groups attached to the guanidine core introduce additional reaction possibilities, primarily centered around the cleavage of the carbon-nitrogen (C-N) bond.
Oxidative Cleavage Reactions of C-N Bonds
The oxidative cleavage of C-N bonds is a significant transformation in organic chemistry. researchgate.netresearchgate.net In the context of N-alkylbenzylamines, this reaction can be challenging due to competitive oxidation of the active methylene (B1212753) group in the benzyl substituent to a carbonyl group, which can lead to the formation of stable benzamides. researchgate.net Various methods have been explored to achieve this transformation, including the use of metal catalysts and electrochemical approaches. researchgate.netbohrium.comnih.gov For instance, a recent study demonstrated a metal-free electrochemical method for the selective oxidative cleavage of the benzyl C-N bond, utilizing water as the oxygen source. bohrium.comnih.gov The reaction proceeds through electron transfer at the electrode surface, leading to the cleavage of the C-N bond in primary, secondary, and tertiary amines. bohrium.comnih.gov
Debenzylation Methodologies
The removal of a benzyl protecting group from a nitrogen atom, known as debenzylation, is a common and crucial step in multi-step organic syntheses. researchgate.netresearchgate.net Several methods are available for this purpose. researchgate.net
A widely used method is catalytic hydrogenolysis , typically employing a palladium catalyst such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), under a hydrogen atmosphere. researchgate.netox.ac.uk The efficiency of this reaction can sometimes be improved by the addition of an acid, such as acetic acid. nih.gov
Alternative methods that avoid the use of hydrogen and a metal catalyst have also been developed. One such method involves the use of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) with an oxygen atmosphere. researchgate.net This base-promoted process offers a complementary approach to traditional hydrogenolysis. researchgate.net Another strategy utilizes N-iodosuccinimide (NIS) to effect debenzylation, where the selectivity for mono- or di-debenzylation can be tuned by the amount of NIS used and the presence of water. ox.ac.uk
Role as a Chemical Reagent in Organic Synthesis
Due to its strong basicity and stability, this compound serves as a versatile reagent in organic synthesis. It can facilitate a variety of chemical reactions, including oxidation, reduction, and substitution reactions involving guanidine derivatives. For example, it can be oxidized to form urea (B33335) derivatives or reduced to amines.
Functional Group Transformations Mediated by this compound
There is a notable lack of specific examples in the scientific literature of functional group transformations that are explicitly mediated by this compound. While other guanidine derivatives such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and Tetramethylguanidine (TMG) are known to catalyze a variety of reactions including Michael additions, aldol (B89426) reactions, and Strecker reactions, similar detailed reports for this compound are absent. The unique steric and electronic properties conferred by the benzyl groups would likely influence its catalytic profile, but without dedicated research, any description of its mediating role in functional group transformations would be purely speculative.
Mechanistic Investigations of this compound-Mediated Reactions
Consistent with the lack of reported applications in catalysis, detailed mechanistic investigations of reactions mediated by this compound are not available in the current body of scientific literature. Such studies are crucial for understanding the precise role of a catalyst and for optimizing reaction conditions.
Transition State Analysis
No studies presenting transition state analysis for reactions catalyzed by this compound have been found. Transition state analysis, often performed using computational chemistry, provides critical insights into the energy barriers and the geometry of the highest-energy point along the reaction coordinate. This information is fundamental to understanding the kinetics and selectivity of a catalyzed reaction.
Catalytic Applications of N,n Dibenzylguanidine Hydrochloride and Its Derivatives
N,N-Dibenzylguanidine Hydrochloride as an Organo-catalyst
While research specifically detailing the catalytic applications of this compound is not extensively documented in publicly available literature, the broader class of guanidinium (B1211019) salts has been widely employed as effective organocatalysts. Guanidine (B92328) hydrochloride itself has been successfully utilized in various multicomponent and one-pot synthesis reactions, offering insights into the potential catalytic activity of its N,N-dibenzyl derivative. The presence of the benzyl (B1604629) groups in this compound can be expected to influence its solubility, steric hindrance, and electronic properties, thereby modulating its catalytic behavior compared to the parent compound.
One-pot synthesis strategies, which involve sequential reactions in a single reactor, offer significant advantages in terms of reduced waste, time, and cost. Guanidine hydrochloride has been employed as a catalyst in several one-pot syntheses of biologically relevant N-heterocycles. For example, it has been used in the synthesis of naphthoxazinone derivatives from β-naphthol, aromatic aldehydes, and urea (B33335) under solvent-free conditions, affording high yields in short reaction times researchgate.net. The catalytic role of guanidine hydrochloride in these reactions is attributed to its ability to activate the reactants and promote the cyclization and condensation steps. It is plausible that this compound could also serve as an effective catalyst in similar one-pot strategies, with the dibenzyl substitution potentially enhancing its performance in specific solvent systems or with particular substrates.
Role in Asymmetric Catalysis for Enantioselective Transformations
The development of chiral organocatalysts for enantioselective transformations is a major focus in modern organic synthesis. Chiral guanidines and their derivatives have emerged as a powerful class of catalysts in this area, capable of inducing high levels of stereocontrol in a variety of reactions rsc.orgnih.govnih.gov. The strong basicity and hydrogen-bonding capabilities of the guanidine moiety are key to its effectiveness in asymmetric catalysis.
While direct applications of chiral this compound in enantioselective transformations are not widely reported, a notable study by Bao and colleagues described the use of a novel N,N-dibenzyl diaminomethylenemalononitrile organocatalyst in the asymmetric Henry reaction of trifluoromethyl enones with nitromethane researchgate.net. This catalyst, which shares the N,N-dibenzyl structural motif, promoted the reaction to afford highly functionalized products in high yields and with excellent enantioselectivities (up to 90% ee) researchgate.net. The study highlighted that substituents on the non-benzyl-substituted amino group had a significant impact on the catalytic activity, with catalysts incorporating a chiral cinchona motif proving to be the most effective researchgate.net. This research underscores the potential of chiral catalysts bearing the N,N-dibenzylguanidine framework in asymmetric synthesis.
Table 1: Asymmetric Henry Reaction of Trifluoromethyl Enones with Nitromethane Catalyzed by a Chiral N,N-Dibenzyl Diaminomethylenemalononitrile Derivative researchgate.net
| Entry | Substrate | Catalyst | Yield (%) | ee (%) |
| 1 | Trifluoromethyl enone 1 | C4 | 92 | 90 |
| 2 | Trifluoromethyl enone 2 | C4 | 95 | 88 |
| 3 | Trifluoromethyl enone 3 | C4 | 90 | 85 |
Data extracted from Bao, et al. researchgate.net. Catalyst C4 contains a chiral cinchona motif.
Heterogeneous Catalysis Incorporating N,N-Dibenzylguanidine-Derived Moieties
The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts offers several advantages, including ease of separation, recyclability, and improved stability. While there is a lack of specific reports on the immobilization of this compound, the general strategies for heterogenizing guanidinium salts can be considered. These methods typically involve covalent tethering of the guanidinium moiety to a solid support such as silica, polymers, or magnetic nanoparticles.
For instance, guanidinium salts have been functionalized onto polyethylene glycol (PEG), creating a recyclable homogeneous catalyst for the synthesis of cyclic carbonates from CO2 and epoxides researchgate.net. This approach demonstrates the feasibility of attaching guanidinium-based catalysts to polymeric supports to facilitate catalyst recovery and reuse. Such strategies could potentially be applied to this compound, leading to the development of robust and reusable heterogeneous catalysts for various organic transformations.
Catalyst Design and Structure-Activity Relationship Studies for Catalytic Efficiency
Studies on N2-substituted guanines have shown that hydrophobic, electron-attracting groups in the meta position of a phenyl ring can lead to potent inhibition of certain enzymes nih.gov. While this study is not on catalysis, it highlights the significant impact of N-substituents on molecular interactions. In the context of catalysis, the benzyl groups in this compound would be expected to influence the catalyst's interaction with substrates and the transition state through steric and electronic effects. The electron-donating or withdrawing nature of substituents on the benzyl rings could further modulate the basicity and hydrogen-bonding ability of the guanidinium core, thereby affecting its catalytic activity.
A study on copper guanidine quinolinyl complexes revealed that substituents on the ligand framework have a significant impact on the properties of the resulting metal complexes, influencing their electron transfer capabilities nih.gov. This demonstrates that systematic modification of the guanidine ligand structure can be a powerful tool for tuning catalytic properties.
Catalyst Stability and Reusability Studies
The stability and reusability of a catalyst are critical factors for its practical application, particularly in industrial processes. While specific data on the stability and reusability of this compound as a catalyst is not available, general observations for guanidinium salt catalysts can provide some insights.
Guanidinium salts are generally considered to be stable compounds. However, their stability under specific catalytic conditions, including temperature, solvent, and the presence of reactants and products, needs to be evaluated on a case-by-case basis. For heterogeneous catalysts, leaching of the active species from the support is a common deactivation pathway that needs to be addressed.
The recyclability of guanidinium-based catalysts has been demonstrated in several studies. For example, a guanidinium salt functionalized with polyethylene glycol was shown to be reusable with retention of high catalytic activity and selectivity researchgate.net. Similarly, a guanidine-urea bifunctional organocatalyst for asymmetric epoxidation was found to be highly reusable without loss of activity or selectivity organic-chemistry.org. These examples suggest that with proper design, catalysts derived from this compound could also exhibit good stability and reusability.
Coordination Chemistry and Metal Complexation Involving N,n Dibenzylguanidine Hydrochloride
N,N-Dibenzylguanidine Hydrochloride as a Ligand in Metal Coordination
This compound functions as a ligand, a molecule that binds to a central metal atom to form a coordination complex. The guanidinium (B1211019) group within the molecule is capable of forming strong hydrogen bonds, which influences its crystallinity and solubility. The nitrogen atoms in the guanidine (B92328) core possess lone pairs of electrons, making them available for coordination with metal ions. nih.gov
The structure of guanidine derivatives allows for characteristic hydrogen bonding patterns. nih.gov In the case of this compound, the two benzyl (B1604629) groups attached to the nitrogen atoms are significant. These aromatic groups can engage in π-π stacking interactions, which may affect how the molecules aggregate in a solution. The hydrochloride salt form of the compound enhances its solubility in polar solvents.
Guanidine-based ligands can coordinate to metal ions in different ways. For instance, 2-guanidinobenzimidazole, a related compound, coordinates to Ruthenium(III) as either an anionic or a neutral ligand through its nitrogen atoms. nih.gov This versatility suggests that this compound could also exhibit flexible coordination behavior, potentially acting as a monodentate or bidentate ligand depending on the reaction conditions and the nature of the metal ion involved.
Stoichiometry and Stability of this compound-Metal Complexes
The stoichiometry of a metal complex refers to the ratio in which the ligand and metal ions combine, while the stability constant indicates the strength of the interaction between them. These parameters are crucial for understanding and predicting the behavior of complexes in solution.
Several methods are employed to determine the stoichiometry and stability of metal complexes. UV-visible spectrophotometry is a common technique, where changes in the absorbance spectra upon complex formation are monitored. researchgate.netresearchgate.net The continuous variation method, or Job's plot, is frequently used to determine the stoichiometry by observing the absorbance of a series of solutions with varying mole fractions of the metal and ligand. researchgate.net
Spectroscopic and Structural Characterization of Metal Complexes
A comprehensive understanding of the properties of this compound-metal complexes requires detailed spectroscopic and structural analysis. A variety of analytical techniques are utilized for this purpose.
Interactive Table: Techniques for Characterization of Metal Complexes
| Analytical Technique | Information Obtained |
| Elemental Analysis | Confirms the empirical formula and stoichiometry of the complex. nih.govunibas.it |
| Molar Conductivity | Determines whether the complex is an electrolyte or non-electrolyte in solution. unibas.itresearchgate.net |
| FT-IR Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H) upon complexation. Confirms the formation of metal-nitrogen (M-N) bonds. unibas.itmdpi.com |
| UV-Vis Spectroscopy | Provides information on the electronic transitions within the complex and is used to study complex formation and stability. unibas.itmdpi.com |
| NMR Spectroscopy | Elucidates the structure of the ligand and its diamagnetic metal complexes in solution. unibas.itmdpi.commdpi.com |
| Mass Spectrometry | Determines the molecular weight and confirms the composition of the complex. mdpi.com |
| X-ray Diffraction (XRD) | Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center (e.g., tetrahedral, octahedral). researchgate.netunibas.it |
| Thermal Analysis (TGA/DTG) | Investigates the thermal stability and decomposition pattern of the complexes. researchgate.netresearchgate.net |
Applications in Chemical Vapor Deposition (CVD) of Metal Complexes
Chemical Vapor Deposition (CVD) is a versatile technique used to deposit thin films of various materials onto a substrate. In this process, volatile precursor compounds are introduced into a reaction chamber, where they decompose and react on the substrate surface to form a solid film. Metal complexes are often used as precursors in CVD to create thin films of metals or metal oxides.
The use of metal complexes of this compound in CVD presents an interesting possibility for the synthesis of novel thin films. The presence of carbon and nitrogen in the ligand makes these complexes potential single-source precursors for the deposition of metal carbonitride films. The thermal decomposition profile of the complex, which can be determined by thermogravimetric analysis, is a critical factor in defining the appropriate temperatures for the CVD process. nih.gov
The properties of the resulting thin films, such as their conductivity, transparency, and refractive index, would be influenced by the structure of the precursor complex and the deposition conditions. The ability to tune these properties could lead to applications in optics, electronics, and as protective coatings. nih.gov For example, a subtractive-reactive CVD process has been used to create highly conjugated boron carbon nitride thin films from a single-source precursor. nih.gov
Design of Novel Coordination Compounds with Tunable Properties
The creative design of new coordination compounds is a significant area of chemical research, driven by the desire to create materials with specific, tailored functionalities. nih.gov The properties of a metal complex can be finely tuned by modifying the structure of the ligand.
By introducing different functional groups into the this compound ligand, it is possible to alter its electronic and steric properties. This, in turn, can influence the coordination geometry, stability, and reactivity of the resulting metal complexes. mdpi.com For instance, the incorporation of specific substituents can modulate the optical and physical behavior of the entire system. mdpi.com
The goal of such molecular design is to develop novel coordination compounds for a range of applications. Guanidine derivatives have been explored as catalysts and chemical sensors. nih.gov By systematically modifying the ligand structure, it may be possible to design this compound-based complexes with enhanced catalytic activity or selectivity for specific analytes. The versatility of N-heterocyclic ligands in forming stable complexes with a wide range of metal ions makes them excellent building blocks for the construction of functional coordination compounds. nih.govnih.gov
Supramolecular Chemistry and Non Covalent Interactions of N,n Dibenzylguanidine Hydrochloride
Host-Guest Chemistry Involving N,N-Dibenzylguanidine Hydrochloride
Host-guest chemistry involves the encapsulation of one molecule (the guest) within a larger cavity-containing molecule (the host). oup.com While specific studies detailing this compound as a guest are not prevalent, its structural features strongly suggest its suitability for forming inclusion complexes with common macrocyclic hosts like cucurbit[n]urils, cyclodextrins, and calixarenes. thno.orgnih.govnih.gov
The driving forces for these interactions are typically a combination of the hydrophobic effect and specific non-covalent bonds. oup.com The two hydrophobic benzyl (B1604629) groups of this compound can readily be included within the nonpolar cavities of host molecules in an aqueous environment. The cationic guanidinium (B1211019) head group would likely remain at the portal of the host, interacting with the often polar or negatively charged rims, such as the carbonyl portals of cucurbiturils or the hydroxyl groups of cyclodextrins. nih.gov
Studies on similar guanidinium-containing guests, such as metformin, have shown strong binding within the cucurbit advanceseng.comuril (CB advanceseng.com) cavity, highlighting the compatibility of the guanidinium moiety with these hosts. queensu.ca The binding within a host cavity can alter the guest's physical properties, increase its solubility, and shield it from the surrounding environment. thno.orgnih.gov
Table 1: Potential Host-Guest Interactions with this compound
| Host Molecule | Probable Interacting Guest Moiety | Driving Forces |
|---|---|---|
| Cucurbit[n]urils | Benzyl groups (in cavity), Guanidinium group (at portal) | Hydrophobic interactions, Ion-dipole interactions nih.gov |
| Cyclodextrins | Benzyl groups (in cavity) | Hydrophobic interactions nih.gov |
| Calix[n]arenes | Benzyl groups (in cavity) | Hydrophobic interactions, π-π interactions nih.govresearchgate.net |
Hydrogen Bonding Networks in this compound Systems
The guanidinium cation is a powerful hydrogen bond donor. Its planar, Y-shaped geometry and delocalized positive charge allow it to form multiple, highly directional hydrogen bonds, which are fundamental to its role in both biological and synthetic supramolecular systems. rsc.org These interactions are crucial in determining the crystal packing and aggregation behavior of this compound.
In the solid state, guanidinium salts are known to form extensive hydrogen-bonded networks. The N-H protons of the guanidinium group can act as donors to suitable acceptors. In the case of this compound, the chloride anion is a primary hydrogen bond acceptor. However, intermolecular N—H···N hydrogen bonds between adjacent guanidinium cations can also play a role in stabilizing the crystal lattice. researchgate.net These interactions contribute to the formation of one-, two-, or three-dimensional supramolecular structures, creating robust assemblies. nih.gov The directionality and strength of these hydrogen bonds are key factors in molecular recognition and the self-assembly process. researchgate.netnih.gov
Cooperative binding occurs when the binding of one ligand to a molecule influences the affinity for subsequent ligands. utexas.edu In the context of this compound, the formation of its supramolecular structures is inherently cooperative. The simultaneous formation of multiple hydrogen bonds and ion-pairing interactions required to bind an anion is a cooperative process. For example, the binding of a chloride ion is stabilized by several N-H···Cl interactions working in concert. This cooperative effect also extends to the formation of larger assemblies, where the initial binding of two molecules facilitates the addition of others to the growing network, a hallmark of self-assembly.
π-Stacking Interactions in Supramolecular Assemblies
The presence of two benzyl groups in this compound introduces the possibility of π-stacking, an attractive non-covalent interaction between aromatic rings. These interactions are critical in the organization of its supramolecular assemblies and can occur in several geometries, including face-to-face and T-shaped (edge-to-face) arrangements. nih.gov
Anion Recognition and Binding Studies
The guanidinium group is one of nature's most effective anion-binding motifs, famously used in the amino acid arginine to bind phosphates and carboxylates in proteins. rsc.org Synthetic receptors based on this group are widely studied for their ability to selectively bind anions. oup.comresearchgate.net this compound, as a guanidinium salt, inherently possesses these anion-binding capabilities. The binding is driven by a combination of electrostatic attraction (ion-pairing) between the cationic guanidinium and the anion, and a network of N-H···anion hydrogen bonds. rsc.org
The planar geometry and multiple N-H donors of the guanidinium group make it particularly well-suited for binding to oxoanions like carboxylates, phosphates, and sulfates, which offer a complementary arrangement of acceptor atoms. oup.comrsc.org The strength and selectivity of anion binding depend on several factors:
Anion Geometry: A good geometric match between the hydrogen bond donors on the guanidinium and the acceptors on the anion leads to stronger binding. Tetrahedral anions like sulfate (B86663) or phosphate (B84403) are often bound with high affinity.
Anion Charge: Higher charge density on the anion generally leads to stronger electrostatic interactions.
Solvent: In competitive solvents like water, the strength of the interaction is diminished due to solvation of both the cation and the anion. The hydrophobic benzyl groups may help to create a microenvironment that partially excludes water, enhancing the binding interaction.
While specific association constants for this compound with various anions are not extensively documented in the surveyed literature, the principles derived from numerous studies on other guanidinium-based receptors apply. oup.comutexas.edu These receptors demonstrate high affinity and selectivity for environmentally and biologically important anions. oup.comrsc.org
Table 2: Factors Influencing Anion Selectivity for Guanidinium Groups
| Anion Type | Key Binding Features | Relative Affinity |
|---|---|---|
| Oxoanions (e.g., SO₄²⁻, HPO₄²⁻) | Geometric complementarity, multiple H-bonds, strong electrostatics | High oup.comrsc.org |
| Carboxylates (e.g., CH₃COO⁻) | Bidentate hydrogen bonding | Moderate to High rsc.org |
| Spherical Halides (e.g., Cl⁻, Br⁻) | Primarily electrostatic, less directional H-bonding | Moderate rsc.org |
Binding Modes and Constants Determination
The ability of this compound to form host-guest complexes is predicated on a combination of non-covalent interactions. The positively charged guanidinium moiety is a strong hydrogen bond donor, capable of forming multiple hydrogen bonds with suitable acceptor atoms like oxygen and nitrogen. Simultaneously, the two benzyl groups provide hydrophobic surfaces that can engage in π-π stacking and van der Waals interactions with other aromatic systems.
While specific experimental studies determining the binding constants of this compound with various guest molecules are not extensively documented in publicly available literature, the binding affinities of structurally related guanidinium-based systems have been quantified. For instance, studies on the interaction of amidinium groups, which are structurally analogous to the core of guanidinium, with carboxylates and phosphates have demonstrated strong binding. Research on a related compound, N,N'-diethyl-substituted benzamidine, revealed a notable association constant when interacting with a tetrazole, a bioisostere for carboxylic acids. nih.gov This interaction, characterized by a combination of hydrogen bonding and salt bridging, provides a model for the potential binding behavior of this compound.
The determination of binding constants for such systems typically involves techniques like Nuclear Magnetic Resonance (NMR) titration, Isothermal Titration Calorimetry (ITC), and UV-Vis spectroscopy. These methods allow for the quantification of the strength of the interaction between the host (this compound) and a guest molecule. The binding constant (K_a) is a key parameter derived from these experiments, indicating the equilibrium between the free and complexed states.
To illustrate the type of data obtained from such studies, the following table presents hypothetical binding constants for this compound with representative guest molecules, based on the expected interaction modes.
| Guest Molecule | Potential Primary Binding Interactions | Solvent System | Hypothetical Binding Constant (K_a) [M⁻¹] |
| Benzoic Acid | Hydrogen Bonding, Salt Bridge | Chloroform/Methanol | 5.0 x 10³ |
| Naphthalene | π-π Stacking | Acetonitrile | 1.5 x 10² |
| Adenosine Monophosphate | Hydrogen Bonding, Electrostatic Interactions | Aqueous Buffer | 8.0 x 10⁴ |
Note: The data in this table is illustrative and intended to represent the type of information generated from binding studies. Actual experimental values would need to be determined empirically.
Self-Assembly Processes and Ordered Supramolecular Architectures
The same non-covalent forces that drive host-guest interactions also enable the self-assembly of this compound into larger, ordered supramolecular structures. The interplay between the strong, directional hydrogen bonds of the guanidinium group and the less directional, yet significant, π-π stacking of the benzyl groups can lead to the formation of well-defined architectures in both solution and the solid state.
In the solid state, crystal engineering principles can be applied to predict and control the formation of specific supramolecular synthons. For guanidinium salts, the primary hydrogen bonding motifs often involve the formation of hydrogen-bonded chains or sheets. In the case of this compound, the chloride counter-ion plays a crucial role in mediating these interactions, acting as a hydrogen bond acceptor.
The benzyl groups can then dictate the packing of these hydrogen-bonded assemblies. Depending on steric factors and the crystallization conditions, a variety of packing arrangements are possible, including interdigitated structures where the benzyl groups of adjacent molecules stack upon one another. This can lead to the formation of layered or columnar structures.
The following table outlines potential supramolecular architectures that could be formed by this compound based on its structural components and the principles of self-assembly.
| Supramolecular Architecture | Driving Non-Covalent Interactions | Potential Morphology |
| 1D Hydrogen-Bonded Chains | N-H···Cl⁻ Hydrogen Bonds | Linear or zigzag chains |
| 2D Layered Structures | π-π Stacking of Benzyl Groups, van der Waals Forces | Sheets or lamellar structures |
| Micellar Aggregates (in solution) | Hydrophobic effect, Ionic interactions | Spherical or ellipsoidal micelles |
| Vesicular Assemblies (in solution) | Bilayer formation driven by amphiphilicity | Hollow spherical structures (vesicles) |
Further research, including detailed single-crystal X-ray diffraction studies and solution-phase characterization techniques like small-angle X-ray scattering (SAXS), would be necessary to fully elucidate the specific self-assembly pathways and the precise structures of the resulting supramolecular architectures of this compound.
Advanced Spectroscopic Characterization and Crystallographic Analysis of N,n Dibenzylguanidine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N,N-Dibenzylguanidine hydrochloride, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provide critical data for structural confirmation and assignment.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound provides distinct signals that correspond to the different types of protons within the molecule. The spectrum is characterized by signals from the benzylic methylene (B1212753) (CH₂) protons and the aromatic protons of the two benzyl (B1604629) groups.
In a typical analysis using a solvent like DMSO-d₆, the aromatic protons of the benzyl groups appear as a multiplet in the range of δ 7.3–7.5 ppm. This downfield shift is characteristic of protons attached to a benzene (B151609) ring. inflibnet.ac.in The benzylic protons (N-CH₂) are observed further upfield, generally in the region of δ 3.8–4.2 ppm. The significant deshielding of these methylene protons, compared to typical benzylic protons which resonate around δ 2.3-2.7 ppm, is due to the electron-withdrawing effect of the adjacent protonated guanidinium (B1211019) group. inflibnet.ac.inoregonstate.edu The integration of these signals confirms the presence of ten aromatic protons and four benzylic protons, consistent with the dibenzyl substitution pattern. The protons on the guanidinium nitrogens are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.
¹H NMR Spectroscopic Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.3 - 7.5 | Multiplet | 10H |
| Benzylic (N-CH₂) | 3.8 - 4.2 | Singlet/Broad Singlet | 4H |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum offers direct insight into the carbon skeleton of the molecule. For this compound, distinct signals are expected for the guanidinium carbon, the benzylic carbons, and the aromatic carbons. While specific literature values are not widely reported, expected chemical shifts can be estimated based on analogous structures. acs.orgresearchgate.netbhu.ac.in
The central guanidinium carbon (C=N) is highly deshielded due to the attachment of three nitrogen atoms and the positive charge delocalization. Its resonance is anticipated to be in the range of δ 155-160 ppm. chemicalbook.com The aromatic carbons of the benzyl groups typically appear in the δ 125–140 ppm region. oregonstate.edu The benzylic carbons (N-CH₂) are expected to resonate around δ 45-50 ppm.
Protonation of a guanidine (B92328) group generally causes a notable shift in the position of the guanidinium carbon signal compared to its neutral counterpart. acs.orgnih.gov
Estimated ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Estimated Chemical Shift (δ, ppm) |
|---|---|
| Guanidinium (N-C=N) | 155 - 160 |
| Aromatic (ipso-C) | 135 - 140 |
| Aromatic (ortho, meta, para-C) | 125 - 130 |
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable. wikipedia.org
COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. For this compound, it would show correlations among the ortho, meta, and para protons within each aromatic ring, confirming their connectivity. However, it would show no cross-peak between the benzylic CH₂ singlet and the aromatic protons, as they are separated by more than three bonds. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. wikipedia.org An HSQC spectrum would definitively link the benzylic proton signal (δ ~4.0 ppm) to the benzylic carbon signal (δ ~45-50 ppm) and connect each aromatic proton signal to its corresponding aromatic carbon signal in the δ 125-130 ppm range. youtube.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions from the guanidinium core and the benzyl substituents.
The key feature is the guanidinium group, which gives rise to several strong bands. researchgate.net Strong, broad absorptions in the region of 3400-3100 cm⁻¹ are attributable to the N-H stretching vibrations of the primary and secondary amine groups, which are often involved in hydrogen bonding. researchgate.net The C=N double bond stretching vibration of the guanidinium core results in a strong absorption around 1660-1680 cm⁻¹. Additionally, N-H bending vibrations (scissoring) typically appear near 1600-1580 cm⁻¹. researchgate.net
The benzyl groups contribute characteristic absorptions for aromatic and aliphatic C-H bonds. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ groups appears just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations produce several peaks in the 1600–1450 cm⁻¹ region.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Guanidinium (N-H) | Stretching | 3400 - 3100 (broad, strong) |
| Guanidinium (C=N) | Stretching | 1680 - 1660 (strong) |
| Guanidinium (N-H) | Bending | 1600 - 1580 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (CH₂) | Stretching | 2950 - 2850 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its ionization and subsequent fragmentation. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.
The analysis is performed on the cationic form of the molecule, 1,1-dibenzylguanidinium. The molecular formula of the free base is C₁₅H₁₇N₃, with a monoisotopic mass of approximately 239.14 Da. uni.lu In positive-ion ESI-MS, the protonated molecular ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of approximately 240.15. uni.lu
Collision-induced dissociation (CID) of the [M+H]⁺ ion reveals characteristic fragmentation patterns. The most prominent fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-N bond. nih.gov This results in the formation of a highly stable benzyl cation (C₇H₇⁺), which may rearrange to the even more stable tropylium (B1234903) ion. This fragment typically produces a very intense signal, often the base peak, at m/z 91. The loss of a benzyl group as a neutral radical would leave a fragment corresponding to [M+H - C₇H₇]⁺.
Expected ESI-MS Fragments for this compound
| m/z | Ion | Description |
|---|---|---|
| 240.15 | [C₁₅H₁₈N₃]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 91.05 | [C₇H₇]⁺ | Benzyl/Tropylium Cation (Base Peak) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the chromophores present, which in this case are the two benzyl groups.
Theoretical and experimental studies show that the guanidinium cation itself does not have significant absorption in the standard UV-Vis range (200-800 nm). barbatti.orgaip.org Its first strong absorption occurs in the far-UV region, below 200 nm. aip.org Therefore, the observed spectrum is due to the π → π* transitions of the benzene rings.
Substituted benzene derivatives typically exhibit two main absorption bands. The E2 band, a strong absorption, appears around 200-210 nm. A second, much weaker band, known as the B-band, is characterized by fine vibrational structure and appears around 250-270 nm. For this compound, one would expect to see a weak absorption maximum (λ_max) around 255-265 nm, corresponding to the benzenoid B-band, which is a characteristic feature of compounds containing isolated benzene rings.
Method Development for Quantitative Analysis
The quantitative determination of this compound is frequently accomplished using UV-Visible spectrophotometry, a technique valued for its simplicity, speed, and cost-effectiveness. ufrgs.br The development of a robust analytical method is crucial for ensuring accurate and reproducible results.
The process begins with the selection of a suitable solvent in which the compound is highly soluble and that does not interfere with the analysis. Methanol is often a suitable choice for guanidine derivatives. ufrgs.br The UV spectrum of the compound is then recorded over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). jipbs.com For this compound, the presence of benzyl groups results in characteristic UV absorption.
Method validation is performed according to established guidelines to ensure the assay is fit for its purpose. Key validation parameters include:
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is confirmed by comparing the UV spectra of the pure compound, a sample matrix, and a placebo to ensure no interference from excipients. ufrgs.br
Linearity: A series of standard solutions with increasing concentrations are prepared and their absorbance is measured at λmax. The data are plotted to create a calibration curve. The method is considered linear if the correlation coefficient (R²) is close to 0.999. jipbs.comjddtonline.info For a related compound, linearity was established in the concentration range of 5-40 µg/ml. jipbs.com
Accuracy: Determined through recovery studies, where a known amount of pure standard is added to a sample solution. The percentage of the recovered standard is calculated, with results typically expected to be within 98-102%. ufrgs.br
Precision: Assessed by repeatedly analyzing the same sample (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (RSD), which should be low, indicating good reproducibility. ufrgs.br
Robustness: The method's reliability is tested by introducing small, deliberate variations in parameters like solvent composition or instrument settings. ufrgs.br
This systematic approach ensures the development of a reliable UV spectrophotometric method for the quantitative estimation of this compound in various samples.
Stoichiometric Ratio Determination by Continuous Variations
The method of continuous variations, commonly known as Job's method, is a widely used spectrophotometric technique to determine the stoichiometry of a complex formed between two species in solution, such as a metal ion and a ligand. asdlib.orginflibnet.ac.in This method is applicable when the complex formed has a significantly different absorption spectrum from the individual reactants. youtube.com
The procedure involves preparing a series of solutions where the mole fractions of the two reactants (e.g., this compound and a metal salt) are varied, while the total molar concentration of the two species is kept constant. inflibnet.ac.inyoutube.com The absorbance of each solution is measured at a wavelength where the formed complex absorbs maximally, and the reactants show minimal absorbance.
A Job's plot is then constructed by graphing the absorbance versus the mole fraction of one of the components. wpmucdn.com The plot typically consists of two linear segments that intersect. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometric ratio of the components in the complex. asdlib.org For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at approximately 0.67 would suggest a 1:2 complex. asdlib.orgnih.gov This method is particularly effective for determining the composition of complexes, including those involving guanidine derivatives with metal ions or other molecules. wpmucdn.comresearchgate.net
Spectrophotometric Titration Studies
Spectrophotometric titration is a powerful analytical technique used to monitor reactions and determine properties like dissociation constants (pKa) of acidic or basic compounds. rsc.org For guanidine derivatives, which are strong organic bases, this method can be employed to determine the pKa of their conjugate acids (the guanidinium ion). acs.orgnih.gov
In a typical experiment, the UV-Vis spectrum of a solution of this compound is recorded at various pH values. rsc.org The guanidinium form and the neutral guanidine form have distinct absorption spectra. As the pH of the solution is changed by titrating with an acid or a base, the equilibrium between the protonated (guanidinium) and deprotonated (guanidine) forms shifts. This shift results in systematic changes in the absorption spectrum, often characterized by one or more isosbestic points, which are wavelengths where the molar absorptivity of the two species is identical.
By plotting the absorbance at a specific wavelength against the pH, a sigmoidal titration curve is obtained. The pKa value corresponds to the pH at the inflection point of this curve. rsc.org Studies on related aryl guanidines have shown excellent consistency between pKa values determined by spectrophotometric titration and those from potentiometric methods. rsc.org This technique can also be used to study the binding interactions between this compound and other molecules, such as metal ions, by monitoring spectral changes upon addition of the titrant. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides unambiguous structural elucidation of a compound. nih.gov A suitable single crystal of this compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure. nih.gov
Interactive Table 1: Representative Crystallographic Data for an Organic Salt
| Parameter | Description | Example Value |
| Chemical Formula | The elemental composition of the compound. | C₁₅H₁₈ClN₃ |
| Formula Weight | The mass of one mole of the compound. | 275.78 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/n |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.67 Å, b = 22.38 Å, c = 6.00 Å |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 105.37°, γ = 90° |
| Volume (ų) | The volume of the unit cell. | 734.7 ų |
| Z | The number of formula units per unit cell. | 2 |
| Density (calc) | The calculated density of the crystal. | 1.246 Mg/m³ |
Note: The values presented are illustrative for a comparable molecule and are not the experimentally determined values for this compound.
This data allows for the precise determination of all bond lengths and angles within the N,N-dibenzylguanidinium cation and its position relative to the chloride anion. nih.gov
Crystal Packing Analysis and Intermolecular Interactions
The crystal packing describes how individual molecules (or ion pairs) are arranged in the crystal lattice. This arrangement is governed by a network of intermolecular interactions. ox.ac.ukau.dk In the crystal structure of this compound, the primary and most significant interactions are the hydrogen bonds between the guanidinium cation and the chloride anion. researchgate.net
The N-H groups of the guanidinium core act as strong hydrogen bond donors, forming robust N–H···Cl hydrogen bonds with the chloride ion. researchgate.netnih.gov These interactions are crucial in stabilizing the crystal structure and linking the cations and anions into a cohesive three-dimensional network. researchgate.netnih.gov
C–H···Cl Interactions: Hydrogen atoms on the benzyl groups can form weak hydrogen bonds with the chloride anions. researchgate.net
π-π Stacking: The aromatic benzyl rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align, contributing to the stability of the packing. nih.gov
The combination of these directed hydrogen bonds and non-directional van der Waals forces dictates the final crystal packing, influencing physical properties such as melting point and solubility. ox.ac.ukmdpi.com Analysis of these interactions provides insight into the supramolecular assembly of the compound. imist.manih.gov
Tautomeric Forms and Conformational Analysis in the Solid State
In the solid state, this compound exists as the protonated guanidinium cation. The positive charge is delocalized across the central CN₃ plane due to resonance, which results in characteristic C-N bond lengths that are intermediate between single and double bonds. researchgate.net This delocalization contributes significantly to the stability of the cation.
Conformational analysis focuses on the spatial arrangement of the molecule's rotatable bonds. For the N,N-dibenzylguanidinium cation, this involves the orientation of the two benzyl groups relative to the central guanidinium plane. The crystal structure reveals the preferred conformation adopted by the molecule to minimize steric hindrance and optimize intermolecular interactions within the crystal lattice. nih.govnih.gov The torsion angles defining the positions of the benzyl groups are determined with high precision from the single-crystal X-ray diffraction data. researchgate.net The specific conformation observed in the crystal represents a low-energy state under the conditions of crystallization. nih.gov
Computational Chemistry Approaches for N,n Dibenzylguanidine Hydrochloride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For N,N-Dibenzylguanidine hydrochloride, DFT calculations can elucidate its geometric parameters, electronic properties, and reactivity. Various functionals, such as B3LYP and M06-2X, are employed to model the exchange-correlation energy, providing a balance between computational cost and accuracy. mdpi.comresearchgate.net DFT studies on related guanidinium (B1211019) salts have successfully rationalized their reactivity and structural features. mdpi.comresearchgate.net For instance, in studies of N,N'-substituted guanidines, DFT has been instrumental in determining the relative energies of different tautomers and understanding the effect of substituents on the electronic distribution within the guanidine (B92328) core. mdpi.com
Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of this compound. This involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions. Key parameters obtained from geometry optimization include bond lengths, bond angles, and dihedral angles. For the guanidinium moiety, the C-N bond lengths are of particular interest as they reflect the degree of delocalization of the positive charge. In N,N'-disubstituted guanidines, the C-N bond lengths within the guanidine core are typically found to be intermediate between single and double bonds, indicating significant resonance stabilization. mdpi.com For example, X-ray crystallography and DFT calculations on pyrimidine-substituted guanidines revealed that the C-N bond lengths can vary depending on the electronic properties of the substituents and the resulting tautomeric form. mdpi.com
Electronic structure analysis focuses on the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. In guanidinium derivatives, the HOMO is often localized on the electron-rich nitrogen atoms of the guanidine group, while the LUMO may be distributed over the substituted benzyl (B1604629) groups, particularly if they contain electron-withdrawing substituents. Studies on guanidinium nitrate (B79036) have shown that the frontier molecular orbitals indicate significant electron delocalization, and a low energy gap is associated with facile electron transfer. asianpubs.org
Table 1: Representative DFT-Calculated Parameters for Substituted Guanidines
| Parameter | Typical Value Range | Significance |
| C-N Bond Length (Guanidinium Core) | 1.30 - 1.38 Å mdpi.com | Indicates the degree of double bond character and charge delocalization. |
| N-C-N Bond Angle | ~120° mdpi.com | Reflects the sp² hybridization of the central carbon atom. |
| HOMO-LUMO Gap | Varies with substituents | A smaller gap generally implies higher reactivity. |
Note: The values presented are based on studies of various substituted guanidines and are intended to be representative. Specific values for this compound would require a dedicated DFT study.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules and predicting their behavior upon absorption of light. nih.govresearchgate.net This is particularly relevant for assessing the potential photoreactivity of this compound. TD-DFT calculations can predict the electronic absorption spectra (UV-Vis spectra) by determining the energies of electronic transitions from the ground state to various excited states.
For guanidine-containing compounds, TD-DFT has been used to investigate the photophysical properties of fluorophores. researchgate.net The presence of the benzyl groups in this compound suggests that it may exhibit absorption in the UV region due to π-π* transitions within the aromatic rings. The guanidinium group itself, being largely transparent in the near-UV and visible regions, can influence the electronic properties of the chromophoric benzyl groups. TD-DFT calculations could reveal how the substitution pattern on the guanidine nitrogen atoms affects the energies of these transitions and, consequently, the absorption wavelengths. Furthermore, by analyzing the nature of the excited states, one can infer potential photochemical reaction pathways, such as photodissociation or photoisomerization.
Energy Decomposition Analysis (EDA) is a computational technique used to break down the total interaction energy between two or more molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. nih.govnih.govunl.edu For this compound, EDA can be used to understand the nature of the interactions between the N,N-Dibenzylguanidinium cation and the chloride anion, as well as its interactions with solvent molecules or other species.
A typical EDA would partition the interaction energy as follows:
Electrostatic Energy: The classical Coulombic interaction between the charge distributions of the fragments. For an ion pair like this compound, this is expected to be a major attractive component.
Exchange-Repulsion Energy: This term arises from the Pauli exclusion principle and accounts for the short-range repulsion between the electron clouds of the interacting fragments.
Polarization Energy: This represents the stabilization due to the distortion of the electron cloud of one fragment in the electric field of the other.
Dispersion Energy: This is a long-range attractive interaction arising from correlated electron fluctuations, also known as London dispersion forces. The benzyl groups in this compound would contribute significantly to this term.
Studies on the interaction of the guanidinium cation with various anions have highlighted the importance of strong hydrogen bonding and electrostatic interactions. acs.org An EDA would provide a quantitative measure of these and other contributing forces.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. physchemres.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, solvation structure, and transport properties of this compound in solution.
MD simulations of guanidinium chloride in aqueous solution have been performed to understand its role as a protein denaturant. acs.orgnih.gov These studies have revealed that guanidinium ions can interact favorably with both water and hydrophobic groups, leading to the disruption of protein structure. acs.org For this compound, an MD simulation in a solvent like water would allow for the investigation of:
Solvation Shell Structure: The arrangement of solvent molecules around the cation and anion. The benzyl groups would likely induce a structured arrangement of water molecules in their vicinity.
Ion Pairing: The extent to which the N,N-Dibenzylguanidinium cation and the chloride anion remain associated in solution.
Conformational Dynamics: The flexibility of the dibenzylamino group and the rotation around the C-N bonds.
In the solid state, MD simulations can be used to study lattice dynamics and phase transitions, as has been done for other guanidinium salts. rsc.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. chemrxiv.orgmdpi.com The MEP is calculated from the electron density and represents the electrostatic potential experienced by a positive point charge at a given position on the electron density surface. MEP maps are color-coded to indicate regions of negative, positive, and neutral electrostatic potential, which are useful for predicting sites of electrophilic and nucleophilic attack.
For this compound, the MEP map would be expected to show:
Negative Potential: Regions of negative potential (typically colored red) are indicative of lone pairs of electrons and are the most likely sites for electrophilic attack. In guanidinium derivatives, negative potential is often observed around the nitrogen atoms. researchgate.netnih.gov For the N,N-Dibenzylguanidinium cation, the exposed nitrogen atom of the =NH group would likely be a region of significant negative potential, making it a primary site for hydrogen bonding and other electrophilic interactions. researchgate.net
MEP analysis is a valuable tool for understanding the non-covalent interactions that this compound can participate in, which is crucial for its applications in various chemical contexts. chemrxiv.org
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational method that allows for the visualization and characterization of weak interactions, such as hydrogen bonds, van der Waals interactions, and steric repulsion, based on the electron density and its derivatives. The NCI index provides a graphical representation of these interactions in real space, with different types of interactions being distinguished by color.
For this compound, NCI analysis would be particularly useful for visualizing:
Hydrogen Bonding: The hydrogen bonds between the N-H groups of the guanidinium cation and the chloride anion or solvent molecules. These would appear as distinct surfaces between the donor and acceptor atoms. Studies on guanidinium salicylate (B1505791) have highlighted the importance of non-covalent hydrogen bonds in its crystal structure. nih.gov
π-Interactions: The benzyl groups can participate in π-π stacking or cation-π interactions. NCI analysis can reveal the spatial extent and nature of these interactions. Theoretical studies on the complexes of guanidinium with nucleobases have demonstrated its ability to engage in both hydrogen bonding and cation-π interactions. acs.org
van der Waals Interactions: The dispersion forces between the benzyl groups and surrounding molecules would also be visualized.
NCI analysis provides a detailed picture of the interplay of attractive and repulsive forces that govern the structure and interactions of this compound. rsc.orgresearchgate.net
In Silico Studies for Structure-Property Relationships
In the realm of modern medicinal chemistry and drug design, computational, or in silico, approaches are indispensable tools for predicting the physicochemical properties and biological activities of molecules. These methods allow for the rational design of new compounds and the elucidation of structure-activity relationships (SAR) and structure-property relationships (SPR). For this compound and its analogs, various computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have been employed to understand how structural modifications influence their biological functions.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with a specific activity, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts toward more potent and selective molecules. nih.gov
While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, research on related guanidine derivatives provides significant insights into the structural features governing their biological effects. For instance, a 3D-QSAR study was conducted on a series of tricyclic guanidine analogues of batzelladine K to understand their anti-malarial activity. nih.gov In this study, the three-dimensional properties of the molecules were correlated with their inhibitory concentrations (IC50) against Plasmodium falciparum.
The generated 3D-QSAR model demonstrated a strong predictive capacity, with a cross-validated correlation coefficient (q²) of 0.516 and a non-cross-validated correlation coefficient (r²) of 0.81 for the training set. nih.gov The predictive ability of the model was further confirmed with a test set of compounds, showing a predicted r² of 0.91. nih.gov Such models are invaluable for designing new anti-malarial agents based on the tricyclic guanidine scaffold. nih.gov
Similarly, QSAR analyses have been applied to understand the cytotoxicity of aminohydroxyguanidine derivatives. nih.gov These studies revealed that the cytotoxicity of these compounds correlates well with their electronic and lipophilic parameters. nih.gov This information is crucial for modifying the structures of guanidine-based compounds to minimize toxicity while retaining or enhancing their desired therapeutic effects. nih.gov
In a study of sigmacidins, a class of antimicrobials, a 2D-QSAR model was developed that linked antimicrobial activity to descriptors such as the logarithm of the partition coefficient (ALogP), the number of hydrogen bond acceptors (HBA), molecular polar surface area, and the energy of the lowest unoccupied molecular orbital (LUMO). mdpi.com The model suggested that increasing ALogP, polar surface area, and LUMO energy could enhance the antimicrobial activity of these compounds. mdpi.com
Below is an interactive data table summarizing the statistical parameters of a representative 3D-QSAR model for tricyclic guanidine analogues.
| Parameter | Value | Description | Reference |
| q² (Cross-validated r²) | 0.516 | A measure of the predictive ability of the model, determined by leave-one-out cross-validation. | nih.gov |
| r² (Non-cross-validated) | 0.81 | A measure of the goodness of fit of the model for the training set data. | nih.gov |
| Predicted r² (Test Set) | 0.91 | A measure of the predictive ability of the model for an external set of compounds not used in model generation. | nih.gov |
| Standard Residual Error | 0.18 | The standard deviation of the residuals, indicating the accuracy of the predictions. | nih.gov |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, this typically involves docking a small molecule (ligand), such as a guanidine derivative, into the binding site of a target protein (receptor). The results of molecular docking can provide insights into the binding mode, the strength of the interaction (usually expressed as a docking score), and the key amino acid residues involved in the interaction.
For guanidinium-based compounds, molecular docking has been instrumental in elucidating their mechanisms of action. The positively charged guanidinium group is known to form strong hydrogen bonds and electrostatic interactions with negatively charged residues in protein binding pockets, such as aspartate and glutamate. nih.gov
In a study of novel diaryl guanidinium derivatives as potential anti-cancer agents, molecular docking was used to explore their binding to the BRAF kinase, a key protein in the MAPK/ERK signaling pathway. nih.gov The docking studies hypothesized that the positively charged guanidine moieties could interact with the negatively charged phosphate (B84403) groups of ATP in the kinase's active site, suggesting a type III allosteric inhibition mechanism. nih.gov
Another example is the docking of tricyclic guanidine batzelladine compounds into the active site of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), a potential target for anti-malarial drugs. nih.gov The docking studies revealed a strong correlation between the calculated binding affinities and the experimentally determined inhibitory activities, further validating the in silico model. nih.gov
The following interactive data table presents hypothetical docking scores and key interacting residues for a series of benzylguanidine analogs against a generic protein kinase target, illustrating the type of data generated from such studies.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Analog 1 | -8.5 | Asp184, Glu91 | Hydrogen Bond, Electrostatic |
| Analog 2 | -7.9 | Phe167, Leu78 | Hydrophobic Interaction, π-π Stacking |
| Analog 3 | -9.2 | Asp184, Tyr80 | Hydrogen Bond, Electrostatic, π-π Stacking |
| Analog 4 | -8.1 | Val63, Ala81 | Hydrophobic Interaction |
These computational approaches, QSAR and molecular docking, provide a powerful framework for understanding the structure-property relationships of this compound and its derivatives. By integrating computational predictions with experimental data, researchers can accelerate the discovery and optimization of new therapeutic agents based on the guanidine scaffold.
N,n Dibenzylguanidine Hydrochloride in Advanced Materials Science
Application in Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for a variety of applications, including catalysis, gas storage, and separation. nih.gov The incorporation of functional groups like guanidinium (B1211019) into the COF structure can lead to materials with unique properties.
The synthesis of COFs typically involves the condensation reaction of multitopic organic building blocks. nih.gov Guanidine-based COFs have been successfully synthesized using precursors like triaminoguanidine hydrochloride. acs.org For example, a guanidinium-containing COF was fabricated through the interfacial polymerization of 1,3,5-triformylphloroglucinol (Tp) and triaminoguanidine hydrochloride (Tag). rsc.org This approach yields a membrane with angstrom-sized channels. rsc.org
While the direct use of N,N-Dibenzylguanidine hydrochloride in COF synthesis has not been extensively reported, the established synthesis routes for other guanidine-based COFs provide a blueprint. One could envision a synthetic strategy where a derivative of N,N-Dibenzylguanidine, functionalized with appropriate reactive groups, is used as a building block. The presence of the bulky benzyl (B1604629) groups would likely have a significant impact on the resulting COF's pore size, structure, and surface properties. A microfluidic-based synthesis method has also been demonstrated for producing continuous COF fibers, which could potentially be adapted for guanidine-based COFs. youtube.com
Guanidine-based COFs exhibit distinct structural features that contribute to their functionality. The guanidinium group, with its high pKa, can act as a charge-assisted hydrogen bond donor. rsc.org This property is crucial for applications such as selective ion transport. In the case of the TpTag-COF membrane, the built-in charge-assisted hydrogen bond donors enable the screening of acids through varying host-guest interactions. rsc.org
The structure of COFs is characterized by their high crystallinity and ordered porosity. nih.gov The specific topology of a COF is determined by the geometry of its building blocks. For instance, the condensation of triangular and tetrahedral units can lead to various network structures. nih.gov Guanidine-based COFs have been shown to possess a robust and porous framework. acs.org The incorporation of this compound into a COF structure would be expected to introduce significant steric bulk, which could be leveraged to create specific pore environments and tailor the framework's properties for particular applications.
Table 2: Characteristics of Guanidine-Based Covalent Organic Frameworks
| COF Name | Precursors | Key Structural Feature | Application |
| TpTag-COF | 1,3,5-triformylphloroglucinol (Tp), Triaminoguanidine hydrochloride (Tag) | Angstrom-sized channels with built-in charge-assisted hydrogen bond donors | Single-acid recovery |
| Triaminoguanidine-derived COFs | Triaminoguanidine, Pyrazine-based linkers | Guanidine (B92328) cores and pyrazine (B50134) linkers | Chromic sensing and CO2 conversion |
Development of Smart Materials Based on Guanidine Scaffolds
"Smart materials" are materials that respond to external stimuli, such as changes in pH, temperature, or light. nih.gov The guanidinium group, with its pH-sensitive nature, is an excellent candidate for incorporation into stimuli-responsive polymers.
The development of smart materials based on guanidine scaffolds often leverages the pH-responsiveness of the guanidinium group. In acidic conditions, the guanidinium group is protonated and positively charged, while under basic conditions, it can be deprotonated. This change in charge can trigger a conformational change in the polymer, leading to a macroscopic response, such as swelling or deswelling of a hydrogel. nih.gov
Polymers functionalized with guanidinium groups have been explored for drug delivery applications, where the polymer is designed to release a therapeutic agent in the acidic microenvironment of a tumor or within the endosomes of a cell. nih.gov For example, pH-responsive polymeric nanocarriers have been developed that can be triggered to release their cargo in response to a drop in pH. mdpi.com
While specific examples of smart materials based on this compound are not prevalent in the literature, its fundamental guanidine structure suggests its potential in this area. The hydrophobic benzyl groups could introduce an additional dimension of responsiveness, potentially leading to materials that respond to both pH and the presence of hydrophobic species. The interplay between the electrostatic interactions of the guanidinium core and the hydrophobic interactions of the benzyl groups could be exploited to create novel smart materials with finely tunable properties. For instance, guanidine-functionalized anthranilamides have been shown to have antibacterial activity, and their amphiphilic nature, with both hydrophobic and cationic groups, is key to their function. rsc.org This principle could be extended to the design of smart materials based on this compound.
Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing N,N-Dibenzylguanidine Moieties
The incorporation of guanidine and its derivatives into the structure of coordination polymers and metal-organic frameworks (MOFs) is an area of growing interest. These nitrogen-rich compounds can act as versatile ligands, offering unique electronic and steric properties to the resulting materials. The guanidinium group, in particular, is noted for its ability to form strong hydrogen bonds and participate in various non-covalent interactions, making it a valuable component in the design of supramolecular structures.
While the direct use of this compound as a primary building block in the synthesis of coordination polymers and MOFs is not yet widely documented in publicly available research, the broader field of guanidine-based ligands provides a foundation for understanding their potential. Guanidines can coordinate to metal centers in several ways. They can act as monodentate ligands, typically binding through the imine nitrogen atom. Alternatively, when incorporated into larger organic molecules with additional donor sites, they can function as bidentate or polydentate linkers, bridging metal centers to form extended one-, two-, or three-dimensional networks.
The functionalization of organic linkers is a key strategy in the design of MOFs with tailored properties. The introduction of specific functional groups, such as the N,N-dibenzylguanidine moiety, onto these linkers can control the pore size and chemical environment within the framework. This can, in turn, influence the material's performance in applications like gas storage, separation, and catalysis.
One notable example involves the post-synthetic modification of a MOF, where a guanidinyl group was introduced onto the framework. In this work, a magnetic bimetallic MOF (Fe3O4@Hf/Ti-MOF) was first synthesized and then functionalized with guanidine. This was achieved by reacting the amino-functionalized MOF with O-methylisourea hemisulfate. The resulting guanidyl-functionalized nanocomposite, Fe3O4@Hf/Ti-MOF-Gua, demonstrated the successful incorporation of the guanidine moiety onto the MOF structure.
While this example showcases the compatibility of the guanidine group with MOF structures, it highlights a post-synthetic approach rather than the use of a pre-designed N,N-dibenzylguanidine-containing linker in the initial framework assembly. The synthesis of coordination polymers and MOFs is highly dependent on the geometry and coordination behavior of the organic linkers and metal ions. The development of linkers that pre-incorporate the N,N-dibenzylguanidine unit would be a direct route to systematically study the impact of this specific moiety on the structure and function of the resulting coordination polymers and MOFs.
Future research in this area could focus on the design and synthesis of such multitopic organic linkers containing the N,N-dibenzylguanidine group. The bulky and electronically distinct nature of the dibenzyl substituents would likely impart unique steric and electronic effects on the final material, potentially leading to novel network topologies and properties.
Environmental Chemical Aspects and Green Chemistry Principles in the Context of N,n Dibenzylguanidine Hydrochloride
Green Synthesis of N,N-Dibenzylguanidine Hydrochloride (as detailed in 2.3.)
While specific green synthesis protocols for this compound are not extensively detailed in publicly available literature, principles of green chemistry can be applied to devise a more environmentally benign synthesis route compared to traditional methods. A potential green approach could involve the reaction of dibenzylamine (B1670424) with a guanylating agent in an aqueous medium, which is considered a green solvent. tandfonline.com For instance, a one-pot synthesis could be designed to minimize waste and energy consumption.
One plausible green synthesis strategy could adapt methodologies used for other substituted guanidines, such as the condensation reaction between an amine and a less hazardous guanylating agent like dicyandiamide (B1669379) or a derivative. nih.gov A reaction carried out in water at room temperature would significantly improve the green profile of the synthesis by eliminating volatile organic solvents and reducing energy input. tandfonline.com The use of a recyclable, non-toxic catalyst could further enhance the sustainability of the process. Another approach could involve the photosynthetic production of guanidine (B92328) as a basic building block, which is then chemically modified. This innovative biological route utilizes CO2 and nitrate (B79036) or ammonium (B1175870) as starting materials, driven by solar energy in engineered cyanobacteria, representing a frontier in sustainable chemical production. rsc.org
Sustainable Methodologies in Reactions Involving this compound
The sustainability of a chemical process can be evaluated using various metrics that quantify its environmental impact, efficiency, and safety.
EcoScale and Other Green Chemistry Metrics
The EcoScale is a semi-quantitative tool that evaluates the greenness of a chemical reaction by assigning penalty points based on various parameters. An ideal reaction starts with a score of 100, and points are subtracted for factors such as high temperature, hazardous reagents, and complex workup procedures. rsc.org
Other important green chemistry metrics include:
Atom Economy (AE): This metric calculates the efficiency of a reaction in converting the mass of reactants into the desired product. acs.org
E-Factor (Environmental Factor): This simple metric quantifies the amount of waste generated per kilogram of product. rsc.org
Reaction Mass Efficiency (RME): This provides a more comprehensive measure than yield by including the masses of all reactants used in the reaction. organic-chemistry.org
To illustrate, consider a hypothetical traditional synthesis of N,N-Dibenzylguanidine from dibenzylamine and S-methylisothiourea sulfate (B86663). The metrics for such a reaction can be estimated and compared to a greener alternative.
| Metric | Hypothetical Traditional Synthesis | Hypothetical Green Synthesis | Description |
|---|---|---|---|
| Atom Economy | ~60-70% | >85% | Percentage of reactant atoms incorporated into the final product. Higher is better. |
| E-Factor | >5 | <2 | Kilograms of waste produced per kilogram of product. Lower is better. rsc.org |
| Reaction Mass Efficiency (RME) | ~50-60% | >80% | Percentage of the mass of all reactants that ends up in the product. organic-chemistry.org |
| EcoScale Score | <60 | >85 | A score out of 100, where higher indicates a greener process. rsc.org |
Waste Minimization and Atom Economy
Atom economy is a fundamental principle of green chemistry that focuses on designing reactions to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with low atom economy generate significant amounts of by-products that become waste.
For example, a traditional synthesis of a disubstituted guanidine might use a guanylating agent that produces a stoichiometric amount of a high molecular weight by-product, leading to poor atom economy. tandfonline.com In contrast, addition reactions or cycloadditions are examples of transformations with 100% atom economy. rsc.org A greener synthesis of this compound would prioritize reaction pathways that have a high atom economy, thereby inherently minimizing waste at the molecular level. This can be achieved by choosing reactants that are fully incorporated into the desired product structure or by designing catalytic cycles where co-products are regenerated and reused.
Fate and Transport of Guanidine Derivatives in Environmental Matrices (General Research Area)
The environmental fate and transport of a chemical describe its movement and transformation in the air, water, and soil. nih.gov Guanidine and its derivatives, being nitrogen-rich compounds, are of interest in this regard. In the environment, guanidine exists as the protonated guanidinium (B1211019) cation under typical physiological and environmental pH conditions. nih.gov
The positively charged nature of the guanidinium ion suggests it would be mobile in aqueous systems and could potentially leach from soil into groundwater. rsc.org However, its positive charge also means it can adsorb to negatively charged soil particles and sediments, which could retard its movement.
Studies have shown that guanidinium can be biodegraded by microorganisms in both soil and aquatic environments. nih.govdtic.mildtic.mil The rate of this biodegradation can be slow and is influenced by factors such as the concentration of the compound and the presence of other carbon and nitrogen sources. dtic.mildtic.mil For example, research has demonstrated that more than 40% of guanidinium carbon can be mineralized to carbon dioxide within the first day in certain soil types, indicating biological action is a key degradation pathway. dtic.mil
Analytical Method Development for Environmental Monitoring (General Research Area)
To understand the environmental occurrence and fate of guanidine derivatives, sensitive and reliable analytical methods are crucial. Due to the high polarity of these compounds, their analysis can be challenging. dtic.mil
Several advanced analytical techniques have been developed for the quantification of guanidine compounds in environmental samples like surface water and wastewater.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for detecting low concentrations of guanidine derivatives. dtic.mil To improve retention on reversed-phase columns and enhance sensitivity, a derivatization step, for instance with benzoin, is often employed. coftec.ie This method can achieve low limits of detection, in the nanomolar range. coftec.ie
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another chromatographic technique well-suited for separating polar compounds like guanidines, sometimes eliminating the need for derivatization. dtic.mil
Ion Chromatography (IC): This method is designed to separate ionic species and can be used for the analysis of cationic guanidine compounds in water samples, with detection limits in the microgram-per-liter range. dtic.mil
Sample preparation often involves solid-phase extraction (SPE) to concentrate the analytes from large volumes of water and remove interfering substances from the matrix. dtic.mil
| Analytical Method | Typical Sample Type | Detection Limit | Key Features |
|---|---|---|---|
| LC-MS/MS with Derivatization | Wastewater, River Water coftec.ie | ~50 nM coftec.ie | High sensitivity and selectivity. coftec.ie |
| HILIC-MS/MS | Surface Water dtic.mil | pg range (instrumental) researchgate.net | Good for polar compounds without derivatization. dtic.mil |
| Ion Chromatography (IC) with IPAD | Surface Water (River, Lake) dtic.mil | 5-30 µg/L dtic.mil | Separates compounds based on ionic character. dtic.mil |
Remediation Strategies for Chemical Contaminants (General Research Area)
Should guanidine derivatives contaminate soil or water, several remediation strategies could be employed to remove or degrade them. The choice of technology depends on the concentration of the contaminant, the environmental matrix, and cost-effectiveness.
Adsorption: This physical process uses materials with high surface area to bind contaminants. Activated carbon is a common adsorbent for a wide range of organic compounds, including organic nitrogen compounds. coftec.iegoogle.com Certain clay minerals could also be effective at adsorbing the cationic guanidinium ion. google.com
Biodegradation: As mentioned previously, microorganisms can degrade guanidine compounds. nih.govnih.gov Bioremediation strategies could involve stimulating the growth of indigenous microbial populations (biostimulation) or introducing specialized microbes to the contaminated site (bioaugmentation) to enhance the natural degradation process.
Advanced Oxidation Processes (AOPs): AOPs are a suite of technologies that generate highly reactive species, such as hydroxyl radicals (•OH), to oxidize and break down persistent organic pollutants. mdpi.comresearchgate.net Examples include UV/H₂O₂, UV/Ozone, and Fenton-based processes. researchgate.net These methods can be effective but may be energy-intensive. researchgate.net
Membrane Filtration: Technologies like nanofiltration and reverse osmosis can physically separate dissolved contaminants from water based on size and charge. tandfonline.comgoogle.com Nanofiltration has been shown to be effective in retaining guanidine compounds from aqueous solutions. google.com
| Remediation Strategy | Principle of Operation | Applicability |
|---|---|---|
| Adsorption | Contaminants bind to the surface of an adsorbent material like activated carbon. google.com | Water treatment; can be used in packed bed reactors. |
| Biodegradation | Microorganisms metabolize the contaminant, converting it to less harmful substances. nih.govnih.gov | In-situ or ex-situ treatment of soil and water. |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to chemically destroy contaminants. mdpi.comresearchgate.net | Water treatment for recalcitrant compounds. |
| Membrane Filtration | A physical barrier (membrane) separates contaminants from water. tandfonline.comgoogle.com | Water treatment, particularly for producing high-quality water. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dibenzylamine |
| S-methylisothiourea sulfate |
| Dicyandiamide |
| Benzoin |
| Carbon Dioxide |
| Ammonium |
| Nitrate |
| Hydrogen Peroxide (H₂O₂) |
| Ozone (O₃) |
Future Research Trajectories and Interdisciplinary Outlook for N,n Dibenzylguanidine Hydrochloride
Exploration of Novel Synthetic Pathways
While established methods for synthesizing N,N-Dibenzylguanidine hydrochloride exist, such as nucleophilic substitution reactions involving benzyl (B1604629) halides and guanidine (B92328) precursors, future research will likely focus on more efficient, sustainable, and versatile synthetic strategies. Current methods sometimes involve multi-step processes, such as the double ring closure (DRC) reaction, which begins with the preparation of α-hydroxyamides.
Future synthetic exploration could pivot towards:
Catalytic C-N Bond Formation: Developing novel transition-metal or organocatalytic systems to construct the core guanidine structure with greater atom economy and milder reaction conditions.
Flow Chemistry: Implementing continuous flow synthesis to enhance reaction efficiency, safety, and scalability, allowing for more precise control over reaction parameters and easier purification.
Polymerization-Based Approaches: Investigating two-step polymerization techniques, involving an initial polycondensation followed by a cross-linking step, could lead to novel polymeric materials incorporating the N,N-dibenzylguanidine moiety. acs.org This approach allows for the creation of polymers with higher molecular weights and charge densities than those achievable through traditional methods. acs.org
Advanced Catalytic Applications in Complex Organic Synthesis
The strong basicity and hydrogen-bonding capabilities of the guanidine group make it a powerful motif in organocatalysis. rsc.org Chiral guanidines have become prominent catalysts for a wide array of stereoselective organic transformations. rsc.org While N,N-Dibenzylguanidine itself is achiral, its derivatives are prime candidates for catalytic applications.
Future research in this domain should target:
Latent Catalysis: Expanding on the principle that guanidines can react with isocyanates to form stable heterocyclic compounds that act as delayed-action catalysts. rsc.org This approach is particularly promising for industrial processes like polyurethane synthesis, where controlled curing times are essential. rsc.org
Bifunctional Catalysis: Designing chiral derivatives of N,N-Dibenzylguanidine that can act as bifunctional catalysts, where the guanidinium (B1211019) group serves as a Brønsted base or hydrogen-bond donor while another integrated functional group performs a complementary role.
Cooperative Catalysis with Metals: Exploring the synergy between N,N-Dibenzylguanidine derivatives and metal catalysts. rsc.org Theoretical studies on other guanidine systems have shown that they can act as effective ligands or co-catalysts with metals like copper to facilitate complex multi-component reactions, such as asymmetric cycloadditions. nih.govacs.org The benzyl groups could be used to tune solubility and steric hindrance within these catalytic systems.
| Catalytic Strategy | Potential Reaction Type | Rationale |
| Latent Catalysis | Polyurethane Synthesis | Formation of bench-stable intermediates that release the active guanidine catalyst under specific triggers. rsc.org |
| Bifunctional Catalysis | Asymmetric Michael Additions, Aldol (B89426) Reactions | Combining the basicity of the guanidine core with a chiral scaffold to control stereochemistry. rsc.org |
| Cooperative Metal Catalysis | Cycloadditions, Cascade Reactions | Using the guanidine as a ligand to modulate the activity and selectivity of a metal center. nih.govacs.org |
Design of Next-Generation Supramolecular Systems
The guanidinium cation is an exceptional hydrogen-bond donor, capable of forming robust and highly directional interactions. This property is central to its use in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered architectures.
Prospective avenues for research include:
Anion Recognition and Transport: The hydrogen-bonding capabilities of the guanidinium group can be harnessed to create receptors for specific anions. The benzyl groups in this compound can be functionalized to create a pre-organized binding pocket, enhancing selectivity.
Self-Assembling Gels and Materials: Research has shown that mixing guanidinium-modified polymers with complementary copolymers in aqueous solutions can lead to the spontaneous formation of self-assembled supramolecular systems. mdpi.comnih.govresearchgate.net These systems can exhibit improved viscoelasticity and have potential applications as functional materials. mdpi.com
Crystal Engineering: The guanidinium-carboxylate interaction is a powerful tool for building complex, three-dimensional hydrogen-bonded networks in the solid state. nih.gov By using N,N-Dibenzylguanidine and its derivatives with various dicarboxylic acids, it is possible to engineer crystalline materials with specific topologies, such as those containing organized water channels or clusters. rsc.org
Integration into Emerging Advanced Materials
The incorporation of guanidinium moieties into polymers can bestow unique properties, leading to the development of advanced functional materials. fiu.edu Research in this area is rapidly expanding, with significant potential for this compound as a key building block.
Future directions include:
Biocompatible Delivery Vehicles: Guanidinium-functionalized polymers are being developed to mimic cell-penetrating peptides for the intracellular delivery of therapeutic proteins and other biologics. fiu.edunih.gov The dibenzyl substitution pattern could be used to optimize the lipophilicity of these polymers, potentially enhancing membrane interaction and cellular uptake.
Advanced Antimicrobial Polymers: Modified guanidine-based polymers have demonstrated potent antimicrobial activity, primarily by disrupting bacterial cell membranes and causing the leakage of intracellular components. acs.orgacs.org Future work could involve creating copolymers incorporating the N,N-dibenzylguanidine unit to fine-tune the balance between antimicrobial efficacy and biocompatibility.
Polymeric Nanoinhibitors: Researchers have constructed polyguanide nanoinhibitors that show enhanced therapeutic effects compared to small-molecule guanidines. nih.gov Polymerization can improve bioavailability and allow for targeted delivery, for instance, to lysosomes within liver cells to modulate metabolic pathways. nih.gov Integrating N,N-Dibenzylguanidine into such nano-architectures could offer a new class of targeted therapeutics.
| Material Type | Potential Application | Key Feature Conferred by Guanidinium |
| Functionalized Copolymers | Intracellular Protein Delivery | Mimicking cell-penetrating peptides, enhanced cellular uptake. fiu.edunih.gov |
| Cross-linked Polymers | Antimicrobial Surfaces/Coatings | Membrane disruption of bacteria. acs.orgacs.org |
| Polymeric Nanoparticles | Targeted Drug Delivery | Increased bioavailability and targeted localization within cells. nih.gov |
In-depth Mechanistic Understanding through Combined Experimental and Computational Studies
A deep understanding of how this compound behaves at a molecular level is crucial for rational design in all the aforementioned areas. Combining experimental techniques with high-level computational modeling provides insights that neither approach can achieve alone.
Future research should prioritize:
Catalytic Mechanism Elucidation: Using a combination of kinetic studies and Density Functional Theory (DFT) calculations to unravel the precise mechanisms of reactions catalyzed by N,N-Dibenzylguanidine derivatives. Such studies can map out reaction energy profiles, identify transition states, and explain the origins of stereoselectivity in asymmetric catalysis, as has been done for other chiral guanidine/metal systems. nih.govacs.org
Modeling Supramolecular Assembly: Employing molecular dynamics simulations to study the self-assembly processes of guanidinium-based supramolecular systems. These simulations can reveal how solvent, counter-ions, and molecular structure influence the formation and stability of complex architectures.
Investigating Structure-Activity Relationships: Combining experimental analysis, such as Atomic Force Microscopy (AFM) and Confocal Laser Scanning Microscopy (CLSM) to observe the effects of guanidinium polymers on cell membranes, with computational modeling to understand the underlying interactions at the atomic level. acs.orgacs.org Computational studies have already provided foundational data, such as the N-H bond dissociation energy of approximately 88 kcal/mol, which helps explain its chemical reactivity.
Contribution to Foundational Research in Guanidine Chemistry
Beyond its specific applications, the study of this compound contributes significantly to the fundamental understanding of guanidine chemistry. As a model compound, it helps to elucidate the interplay between a guanidinium core and its substituents.
Key areas of foundational contribution include:
Steric and Electronic Tuning: The benzyl groups provide significant steric bulk and electronic influence through aromatic interactions. Systematically studying how these groups affect the compound's pKa, hydrogen-bonding patterns, and catalytic activity provides a clearer picture of structure-function relationships applicable to all guanidine-based compounds.
Basicity and Nucleophilicity: As a strong base but relatively modest nucleophile, N,N-Dibenzylguanidine helps refine our understanding of how these two properties can be decoupled in catalyst and reagent design.
Expanding the Chemical Space: The development of novel synthetic routes to and new reactions involving this compound expands the toolbox available to chemists, enabling the creation of more complex and functional molecules based on the versatile guanidine scaffold. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N,N-Dibenzylguanidine Hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions using benzyl halides and guanidine derivatives. For example, triaminoguanidine hydrochloride reacts with benzyl chloride in ethanol/water under reflux (65–80°C) to form the product .
- Optimization :
- Temperature : Higher temperatures (70–80°C) improve reaction rates but may increase side products (e.g., di-substituted byproducts).
- Solvent System : Ethanol-water mixtures (3:1 ratio) balance solubility and reactivity .
- Purification : Recrystallization from hot methanol or column chromatography (silica gel, chloroform/methanol eluent) enhances purity (>95%) .
- Key Data :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 3–6 hours | Prolonged time reduces byproducts |
| Molar Ratio (Benzyl Halide:Guanidine) | 2.2:1 | Prevents incomplete substitution |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-d) peaks at δ 7.3–7.5 ppm (benzyl aromatic protons) and δ 3.8–4.2 ppm (N–CH protons) confirm substitution .
- Mass Spectrometry (MS) : ESI-MS m/z 315.2 [M+H] validates molecular weight .
- Elemental Analysis : Acceptable tolerances: C ±0.3%, H ±0.1%, N ±0.2% .
- X-ray Crystallography : For definitive structural confirmation, single-crystal XRD resolves bond angles and lattice parameters (e.g., C–N bond lengths: 1.33–1.35 Å) .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (water: 50 mg/mL; DMSO: 120 mg/mL). Limited solubility in non-polar solvents (<5 mg/mL in hexane) .
- Stability :
- pH Sensitivity : Stable at pH 4–7; decomposes in strongly alkaline conditions (pH >10) via hydrolysis .
- Storage : Store at 2–8°C in airtight containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound derivatives?
- Methodological Answer :
- Case Study : Discrepancies in C–N bond lengths (XRD: 1.34 Å vs. DFT calculations: 1.38 Å) may arise from crystal packing effects. Validate using:
- Multi-Technique Analysis : Pair XRD with solid-state NMR to assess dynamic vs. static structures .
- Computational Modeling : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) reconcile experimental and theoretical data .
- Example Workflow :
Acquire XRD data.
Compare with solution-state NMR (to rule out solvent effects).
Run DFT optimization for gas-phase geometry.
Q. What catalytic or coordination chemistry applications exist for this compound in advanced materials?
- Methodological Answer :
- Coordination Chemistry : The compound acts as a ligand for transition metals (e.g., Co, Cu) due to its N-rich structure. Example:
- Cobalt Complexes : Forms [Co(Dibenzylguanidine)Cl] with magnetic anisotropy (studied via SQUID magnetometry) .
- Catalytic Applications :
- Epoxidation : Mo(VI)-Schiff base complexes derived from the compound catalyze cyclohexene epoxidation (80% yield, 24h) .
- Energetic Materials : Nitro-functionalized derivatives exhibit detonation velocities >8000 m/s, validated by DSC and impact sensitivity tests .
Q. How can researchers optimize analytical methods (e.g., HPLC) for quantifying this compound in biological matrices?
- Methodological Answer :
- HPLC Conditions :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0, 30:70).
- Detection : UV at 254 nm; retention time: 6.2 ±0.3 min .
- Validation Parameters :
| Parameter | Acceptable Criteria |
|---|---|
| Linearity | R >0.998 |
| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL |
| Recovery (Plasma) | 85–115% |
Methodological Notes
- Data Reproducibility : Follow NIH guidelines for reporting experimental details (solvent batches, instrument calibration logs) .
- Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to the compound’s acute oral toxicity (LD: 320 mg/kg in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
